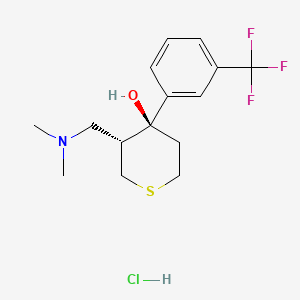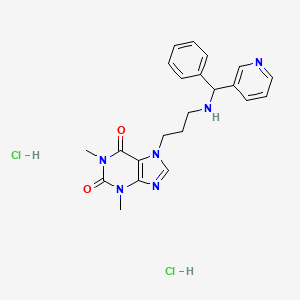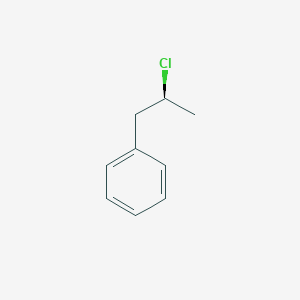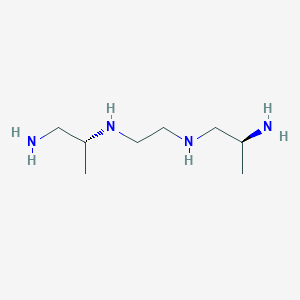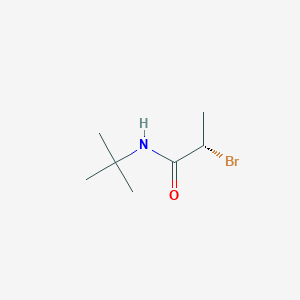
2-Bromo-N-tert-butylpropanamide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-tert-butylpropanamide, (S)- is an organic compound with the molecular formula C7H14BrNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-tert-butylpropanamide, (S)- typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of 2-Bromo-N-tert-butylpropanamide, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-N-tert-butylpropanamide, (S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction Reactions: Formation of the corresponding amine.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-N-tert-butylpropanamide, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-N-tert-butylpropanamide, (S)- depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the amide group is reduced to an amine, involving the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
類似化合物との比較
2-Bromo-N-tert-butylpropanamide, (S)- can be compared with other similar compounds such as:
2-Bromo-N-tert-butylpropanamide, ®-: The enantiomer of the (S)- form, with similar chemical properties but different biological activities due to its chiral nature.
N-tert-butylpropanamide: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-N-tert-butylpropanamide: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity in chemical reactions.
The uniqueness of 2-Bromo-N-tert-butylpropanamide, (S)- lies in its specific chiral configuration and the presence of the bromine atom, which imparts distinct reactivity and selectivity in various chemical reactions.
特性
CAS番号 |
94347-55-4 |
|---|---|
分子式 |
C7H14BrNO |
分子量 |
208.10 g/mol |
IUPAC名 |
(2S)-2-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
ASGVEEBOYNWWJR-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)NC(C)(C)C)Br |
正規SMILES |
CC(C(=O)NC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



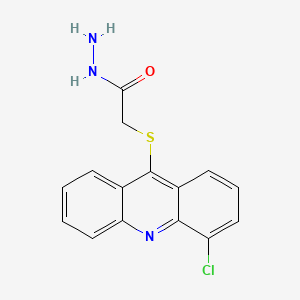
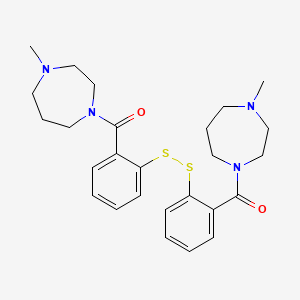
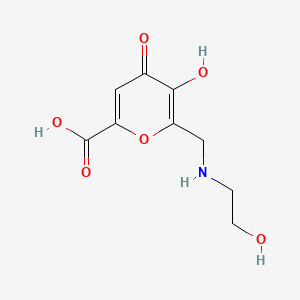
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

